molecular formula C19H12ClN3 B13698216 4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine

4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine

Cat. No.: B13698216
M. Wt: 317.8 g/mol
InChI Key: LILQVMMFVGTAKZ-UHFFFAOYSA-N
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Description

4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system, with chlorine and phenyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of a pyrimidine intermediate, which is then functionalized with chlorine and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to serve as a versatile scaffold for drug development and materials science applications sets it apart from other similar compounds .

Properties

Molecular Formula

C19H12ClN3

Molecular Weight

317.8 g/mol

IUPAC Name

4-chloro-2,7-diphenylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C19H12ClN3/c20-17-15-11-12-16(13-7-3-1-4-8-13)21-19(15)23-18(22-17)14-9-5-2-6-10-14/h1-12H

InChI Key

LILQVMMFVGTAKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC(=N3)C4=CC=CC=C4)Cl

Origin of Product

United States

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